4-(tert-Butyl)picolinic acid hydrochloride

Description

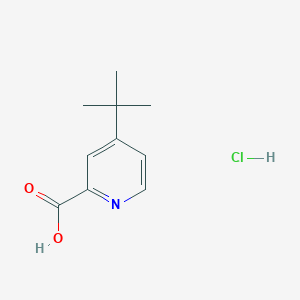

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-tert-butylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,3)7-4-5-11-8(6-7)9(12)13;/h4-6H,1-3H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWCKHRFHCBIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123811-75-6 | |

| Record name | 2-Pyridinecarboxylic acid, 4-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123811-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-butylpyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(tert-Butyl)picolinic Acid Hydrochloride

Abstract: This technical guide provides a comprehensive overview of 4-(tert-Butyl)picolinic acid hydrochloride, a key building block in medicinal chemistry and materials science. This document details its chemical identity, including its definitive CAS number, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores its significant applications, particularly in the development of novel therapeutics such as TRPC6 inhibitors. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights to facilitate its synthesis and application.

Core Compound Identification and Properties

Chemical Identity

This compound is a substituted pyridine carboxylic acid derivative. The presence of the bulky tert-butyl group at the 4-position of the pyridine ring significantly influences its electronic and steric properties, making it a valuable synthon for creating molecules with specific conformational constraints.

-

Synonyms: 4-tert-butyl-2-pyridinecarboxylic acid hydrochloride, 4-(1,1-dimethylethyl)-2-Pyridinecarboxylic acid hydrochloride[1][4]

Physicochemical Properties

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological screening and formulation studies.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | ≥95% - 97% | [1][2] |

| Storage Temperature | 2-8°C, Inert atmosphere | [1] |

| Molecular Weight (Free Base) | 179.22 g/mol | [6] |

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. This compound is classified with the following hazard statements:

-

GHS Pictogram: GHS07 (Exclamation mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and industrially scalable approach begins with a readily available starting material, 4-tert-butylpyridine.

Synthetic Pathway Overview

The overall transformation involves the introduction of a carboxylic acid group at the 2-position of the pyridine ring. A logical and efficient pathway proceeds through a cyano-intermediate, which is then hydrolyzed.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles for pyridine functionalization.[7][8][9][10]

Part 1: Synthesis of 4-tert-Butyl-2-cyanopyridine

-

N-Oxide Formation: Dissolve 4-tert-butylpyridine in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C. The reaction is typically stirred overnight, allowing it to warm to room temperature.

-

Causality: The N-oxide formation activates the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack. This is a crucial step for regioselective functionalization.

-

-

Cyanation: To the solution of 4-tert-butylpyridine-N-oxide, add benzoyl chloride followed by dropwise addition of trimethylsilyl cyanide (TMSCN) at 0°C.

-

Causality: This is a variation of the Reissert-Henze reaction. The benzoyl chloride activates the N-oxide, and TMSCN serves as a safe and effective cyanide source to introduce the cyano group at the 2-position.[7]

-

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Self-Validation: The purity of 4-tert-butyl-2-cyanopyridine should be confirmed by ¹H NMR and GC-MS to ensure complete conversion and removal of starting material before proceeding.

-

Part 2: Hydrolysis to 4-(tert-Butyl)picolinic Acid

-

Hydrolysis Reaction: Suspend the purified 4-tert-butyl-2-cyanopyridine in a solution of concentrated hydrochloric acid or a strong base like sodium hydroxide. Heat the mixture to reflux (typically >100°C) for several hours until TLC or HPLC analysis indicates the complete disappearance of the starting nitrile.[8][9]

-

Isolation: After cooling, adjust the pH of the reaction mixture to the isoelectric point of the amino acid (typically pH 3-4) using a strong base (if acid hydrolysis was used) or acid (if base hydrolysis was used). The product will precipitate out of the solution.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Self-Validation: The identity and purity of the free base, 4-(tert-Butyl)picolinic acid, should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Part 3: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified 4-(tert-Butyl)picolinic acid in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Precipitation: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[11][12]

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry thoroughly under vacuum to yield the final product.

-

Self-Validation: The final product should be characterized by elemental analysis to confirm the correct stoichiometry of the salt. A melting point determination will also show a distinct value compared to the free base.

-

Applications in Drug Discovery and Research

4-(tert-Butyl)picolinic acid and its hydrochloride salt are not just laboratory curiosities; they are pivotal building blocks in the synthesis of complex, biologically active molecules.

Role as a Key Building Block

The structural motif of picolinic acid is present in numerous natural products and pharmaceuticals.[13] The tert-butyl group provides steric bulk, which can be exploited to enhance binding selectivity, improve metabolic stability, or modulate the pharmacokinetic properties of a drug candidate.

Inhibitors of TRPC6 Channels

A significant application of this compound is in the development of inhibitors for the Transient Receptor Potential C6 (TRPC6) ion channel.[14]

-

Mechanism of Action: TRPC6 is a non-selective cation channel implicated in various physiological and pathological processes. Overactivity of TRPC6 has been linked to cardiac hypertrophy, kidney diseases, and certain types of cancer.[14]

-

Therapeutic Potential: Small molecule inhibitors that can block this channel are of great interest. The 4-(tert-butyl)picolinic acid moiety has been incorporated into potent and selective TRPC6 inhibitors. The pyridine nitrogen and the carboxylic acid group can act as key hydrogen bonding partners with the receptor, while the tert-butyl group can occupy a specific hydrophobic pocket, thereby enhancing binding affinity and selectivity.[13]

Caption: Workflow from building block to potential drug candidate.

Quality Control and Analytical Procedures

To ensure the reliability and reproducibility of research, rigorous quality control of this compound is essential.

Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques. The ¹H NMR spectrum should show characteristic peaks for the tert-butyl protons (a singlet around 1.3 ppm) and distinct aromatic protons on the pyridine ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the cation (180.1 Da for [C₁₀H₁₄NO₂]⁺), confirming the molecular formula.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for determining purity. The area percentage of the main peak corresponds to the purity of the sample.

-

Elemental Analysis: Provides the percentage composition of C, H, Cl, and N, which must match the theoretical values for C₁₀H₁₄ClNO₂. This is the definitive test for the correct composition of the hydrochloride salt.

Conclusion

This compound (CAS No. 123811-75-6) is a versatile and valuable building block for the scientific research community. Its well-defined structure and properties, coupled with established synthetic routes, make it an accessible tool for chemists. Its demonstrated utility in the development of targeted therapeutics, such as TRPC6 inhibitors, highlights its importance and ensures its continued relevance in the fields of medicinal chemistry and drug discovery. This guide has provided the core technical knowledge required for its synthesis, analysis, and application, empowering researchers to leverage this compound in their scientific endeavors.

References

- 1. This compound | 123811-75-6 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound - CAS:123811-75-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 4-(tert-Butyl)picolinic acid | C10H13NO2 | CID 14482380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 10. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]

4-(tert-Butyl)picolinic acid hydrochloride molecular weight

An In-Depth Technical Guide to 4-(tert-Butyl)picolinic Acid Hydrochloride: Properties, Synthesis, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in contemporary chemical biology and drug development. Beyond its fundamental physicochemical properties, we will delve into its synthetic rationale, analytical characterization, and pivotal role in the burgeoning field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their workflows.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine carboxylic acid. Its structure is characterized by a picolinic acid core (pyridine-2-carboxylic acid) functionalized with a bulky, hydrophobic tert-butyl group at the 4-position. The molecule is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

The strategic placement of the tert-butyl group is a key design feature. This group imparts significant steric bulk and lipophilicity. In the context of medicinal chemistry, such features are often exploited to create specific steric interactions within a protein's binding pocket, potentially enhancing binding affinity or influencing ligand orientation. The picolinic acid moiety, with its carboxylic acid and pyridine nitrogen, provides multiple points for hydrogen bonding and serves as a versatile chemical handle for further synthetic elaboration, most commonly through amide bond formation.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.68 g/mol | [2][3] |

| CAS Number | 123811-75-6 | |

| Synonyms | 4-tert-butyl-2-pyridinecarboxylic acid hydrochloride | |

| Physical Form | Solid | |

| Typical Purity | ≥95% to 97% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary application for this compound in modern drug discovery is as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6]

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[7] They function by simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the cell's proteasome.

A PROTAC's structure consists of three parts: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker connecting them.[6] The nature and geometry of these components are critical for the efficiency and selectivity of the final degrader molecule.

This compound serves as a fragment or building block, typically for the "warhead" portion of the PROTAC. Its carboxylic acid group is an ideal anchor point for coupling to the linker, while the substituted pyridine ring can be tailored to bind to the active site of a target protein, such as a kinase or an epigenetic reader.

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis and Manufacturing

While various proprietary methods exist, a general and scalable synthetic route to substituted picolinic acids often starts from commercially available precursors. A representative strategy involves the functionalization of a pyridine ring followed by the installation or modification of the carboxylic acid group.

A scalable synthesis for a related picolinic acid derivative, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, has been reported, starting from picolinic acid.[1][2] This highlights a common industrial strategy: begin with the core acid and build complexity. For 4-(tert-butyl)picolinic acid itself, a plausible retrosynthetic analysis suggests a pathway involving the introduction of the tert-butyl group onto a pre-existing pyridine-2-carboxylic acid derivative or building the ring itself.

Representative Experimental Protocol: Amide Coupling (A Key Downstream Reaction)

This protocol describes the fundamental step of using this compound to form an amide bond, a cornerstone reaction in PROTAC linker attachment.

-

Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a mild organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt and liberate the free carboxylic acid. Stir for 10-15 minutes at room temperature. Causality: The free carboxylate is required for activation in the subsequent step. The hydrochloride salt is stable for storage but must be neutralized for reaction.

-

Carboxylic Acid Activation: To the solution, add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq). Add an additional equivalent of DIPEA (1.1 eq) if using an aminium-based coupling reagent. Stir for 20-30 minutes. Causality: Coupling reagents convert the carboxylic acid into a highly reactive activated ester, which is susceptible to nucleophilic attack by an amine.

-

Amide Bond Formation: Add the amine-containing linker or molecule (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Caption: Workflow for a standard amide coupling reaction.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound and its derivatives.

Table 2: Key Analytical Techniques and Expected Observations

| Technique | Purpose | Expected Results / Observations |

| ¹H NMR | Structural Elucidation | - A large singlet around 1.3-1.4 ppm (9H) for the tert-butyl group.- Aromatic signals in the 7.5-8.5 ppm region characteristic of a substituted pyridine ring.- A broad signal for the carboxylic acid proton (and NH from HCl), which may exchange with D₂O. The chemical shifts of ring protons will be shifted downfield compared to the free base due to the positive charge on the nitrogen.[8] |

| ¹³C NMR | Carbon Skeleton Confirmation | - Signals for the quaternary and methyl carbons of the tert-butyl group.- Aromatic carbon signals.- A signal for the carboxylic carbon (~165-170 ppm). |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | - (ESI+) : Expected [M+H]⁺ ion corresponding to the free acid (m/z ≈ 180.10).- (ESI-) : Expected [M-H]⁻ ion (m/z ≈ 178.09).- High-resolution MS (HRMS) should confirm the elemental composition. |

| HPLC | Purity Assessment | - A single major peak under appropriate conditions. Purity is determined by the area percentage of this peak. |

| FT-IR | Functional Group Identification | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch (~1700-1730 cm⁻¹).- Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹). |

Detailed Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol provides a robust starting point for the purity analysis of polar, ionizable picolinic acid derivatives.

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase A: 0.1% Phosphoric acid in water. Causality: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and reproducible retention.

-

Mobile Phase B: Methanol or Acetonitrile (HPLC Grade).[9]

-

Detector: UV/PDA detector set to an appropriate wavelength (e.g., 264 nm).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

Accurately weigh ~5 mg of this compound.

-

Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of ~0.5 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Run:

-

Inject 10-20 µL of the sample.

-

Run a gradient method, for example:

-

0-5 min: 20% B

-

5-20 min: Ramp from 20% to 80% B

-

20-25 min: Hold at 80% B

-

25-30 min: Return to 20% B and equilibrate.

-

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for sophisticated drug discovery programs. Its well-defined structure, predictable reactivity, and crucial role as a building block in the synthesis of PROTACs make it a high-value compound for medicinal chemists. Understanding its core properties, synthetic utility, and analytical behavior is paramount for any research professional aiming to innovate in the field of targeted protein degradation.

References

- 1. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biocompare.com [biocompare.com]

- 4. 42205-74-3|4-(tert-Butyl)picolinic acid|BLD Pharm [bldpharm.com]

- 5. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. scribd.com [scribd.com]

4-(tert-Butyl)picolinic acid hydrochloride chemical properties

An In-depth Technical Guide to 4-(tert-Butyl)picolinic Acid Hydrochloride: A Core Building Block for Targeted Protein Degradation

Executive Summary: this compound has emerged as a crucial chemical building block for researchers in drug discovery, particularly in the rapidly advancing field of targeted protein degradation (TPD). Its structure is ideally suited for the synthesis of ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in many Proteolysis-Targeting Chimera (PROTAC) molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed spectroscopic analysis, solubility profile, and its core application in the construction of PROTACs. The insights herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

The picolinic acid framework, a pyridine ring substituted with a carboxylic acid at the 2-position, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous biologically active molecules due to the pyridine's ability to engage in hydrogen bonding and aromatic interactions, while the carboxylic acid provides a versatile synthetic handle. This compound (CAS 123811-75-6) is a specialized variant of this scaffold, distinguished by the presence of a bulky, hydrophobic tert-butyl group at the 4-position. This feature is not merely decorative; it is a critical design element for high-affinity binding to a specific hydrophobic pocket within the VHL E3 ligase, making this compound a valuable precursor for developing potent and selective protein degraders.[1][2]

Physicochemical and Structural Properties

The hydrochloride salt form enhances the compound's stability and often improves its handling characteristics as a crystalline solid. The key structural features—a protonated pyridine ring, a carboxylic acid, and a tert-butyl group—dictate its reactivity and solubility.

| Property | Value | Reference(s) |

| CAS Number | 123811-75-6 | |

| Synonym(s) | 4-tert-butyl-2-pyridinecarboxylic acid hydrochloride | |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |

| Molecular Weight | 215.68 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically ≥95-97% | [3] |

| Storage | 2-8°C, under inert atmosphere | |

| InChIKey | XPWCKHRFHCBIJA-UHFFFAOYSA-N |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis is a two-step process starting from 4-tert-butyl-2-methylpyridine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 4-tert-butyl-2-methylpyridine

-

Rationale: The methyl group at the 2-position of the pyridine ring is activated towards oxidation due to its benzylic-like character. Potassium permanganate (KMnO₄) is a strong, cost-effective oxidant suitable for this transformation. Selenium dioxide (SeO₂) is an alternative that can offer milder conditions.

-

Procedure:

-

To a stirred solution of 4-tert-butyl-2-methylpyridine (1.0 equiv.) in water, add potassium permanganate (KMnO₄, ~3.0 equiv.) portion-wise, maintaining the temperature below 50°C with a water bath.

-

After the addition is complete, heat the mixture at reflux (90-100°C) for 4-6 hours until the purple color has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate through a pad of celite. Wash the filter cake thoroughly with hot water.

-

Combine the aqueous filtrates and concentrate under reduced pressure.

-

Carefully acidify the solution with 6M HCl to a pH of ~4-5, at which point the free base, 4-(tert-butyl)picolinic acid, will precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the free base.

-

Step 2: Formation of the Hydrochloride Salt

-

Rationale: Converting the free base to its hydrochloride salt provides a stable, crystalline solid that is often easier to handle and purify than the zwitterionic free acid. Using a non-aqueous solvent system ensures clean precipitation.

-

Procedure:

-

Suspend the crude 4-(tert-butyl)picolinic acid (1.0 equiv.) in anhydrous diethyl ether or ethyl acetate.

-

To this stirred suspension, add a solution of 2M HCl in diethyl ether (1.1 equiv.) dropwise.

-

A white precipitate of this compound will form immediately.

-

Stir the mixture for 1-2 hours at room temperature to ensure complete conversion.

-

Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under high vacuum.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features based on established principles and data from analogous compounds.

4.1 ¹H NMR Spectroscopy (Predicted in D₂O)

-

~8.6 ppm (d, 1H): Proton at C6 (ortho to the nitrogen), expected to be the most downfield aromatic proton due to the inductive effect of the adjacent protonated nitrogen.

-

~8.0 ppm (d, 1H): Proton at C3 (ortho to the carboxyl group), shifted downfield by the anisotropic effect of the carbonyl.

-

~7.8 ppm (dd, 1H): Proton at C5 (meta to both groups).

-

~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

-

Note: The acidic protons (COOH and N-H) will typically exchange with D₂O and not be observed. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets at very low field (>10 ppm). The formation of the hydrochloride salt causes a general downfield shift of all ring protons compared to the free base.

4.2 ¹³C NMR Spectroscopy (Predicted in D₂O)

-

~165-170 ppm: Carboxylic acid carbon (C=O).

-

~160-165 ppm: Aromatic carbon at C4 (attached to the tert-butyl group).

-

~145-150 ppm: Aromatic carbon at C2 (attached to the carboxyl group).

-

~140-145 ppm: Aromatic carbon at C6.

-

~125-130 ppm: Aromatic carbons at C3 and C5.

-

~35-40 ppm: Quaternary carbon of the tert-butyl group.

-

~30-35 ppm: Methyl carbons of the tert-butyl group.

4.3 Mass Spectrometry (ESI+)

-

Expected m/z: 180.10 [M+H]⁺, corresponding to the protonated free base (C₁₀H₁₄NO₂⁺). The molecular ion of the intact hydrochloride salt is not typically observed.

-

Key Fragment: A peak corresponding to the loss of CO₂ (44 Da) from the parent ion is expected.

4.4 Infrared (IR) Spectroscopy (KBr pellet)

-

3300-2500 cm⁻¹ (broad): Very broad O-H stretch from the carboxylic acid, overlapping with C-H stretches.

-

~2500 cm⁻¹ (broad): N⁺-H stretch from the pyridinium hydrochloride.

-

~1730-1700 cm⁻¹: Strong C=O stretch of the carboxylic acid.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

-

~3000-2850 cm⁻¹: Aliphatic C-H stretches from the tert-butyl group.

Solubility and Stability Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The hydrochloride salt and carboxylic acid groups are highly polar and can hydrogen bond, promoting solubility. |

| Methanol, Ethanol | Soluble | Polar protic solvents that can solvate the salt and engage in hydrogen bonding. |

| DMSO, DMF | Soluble | Polar aprotic solvents capable of dissolving many organic salts. |

| Dichloromethane | Sparingly Soluble | The large, non-polar tert-butyl group provides some organosolubility, but the salt character limits it. |

| Acetonitrile | Sparingly Soluble | Less polar than DMSO or DMF, solubility is expected to be moderate. |

| Diethyl Ether, Hexanes | Insoluble | The high polarity of the hydrochloride salt form makes it insoluble in non-polar solvents. |

Stability: The compound is a stable crystalline solid under recommended storage conditions (2-8°C, inert atmosphere). It is not particularly sensitive to light or air but is hygroscopic. As a carboxylic acid, it will react with bases to form carboxylate salts and can be esterified under acidic conditions in the presence of an alcohol.

Core Application in Targeted Protein Degradation

The primary value of this compound is as a synthon for the warhead of VHL-recruiting PROTACs.

PROTACs: A Primer

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[4] They consist of three parts: a warhead that binds a target Protein of Interest (POI), another warhead that binds an E3 ligase, and a linker connecting the two. By bringing the POI and E3 ligase into close proximity, the PROTAC induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.[5]

Caption: Mechanism of Action for a PROTAC molecule.

Role as a VHL E3 Ligase Ligand Precursor

The structure derived from 4-(tert-Butyl)picolinic acid, specifically the corresponding amide, is a potent ligand for the VHL E3 ligase.[1] The carboxylic acid group serves as the attachment point for a linker, which is then connected to the POI-binding warhead. The critical interactions are:

-

Amide NH and Carbonyl: Form key hydrogen bonds within the VHL binding site.

-

Pyridine Nitrogen: Can act as a hydrogen bond acceptor.

-

tert-Butyl Group: This is the most important feature. It fits perfectly into a hydrophobic pocket in VHL, significantly increasing binding affinity and selectivity compared to analogs lacking this group.[2]

Exemplar Protocol: Amide Coupling to a Linker

This protocol describes how to couple the picolinic acid to a linker containing a free amine, a standard first step in PROTAC synthesis.

Caption: Standard amide coupling workflow.

Procedure:

-

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that activates the carboxylic acid for rapid reaction with the amine. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hydrochloride salt and scavenge the acid produced during the reaction. DMF (Dimethylformamide) is a polar aprotic solvent that effectively dissolves all reactants.

-

Steps:

-

In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) in anhydrous DMF.

-

Add DIPEA (2.5 equiv.) to the solution to form the free carboxylate in situ.

-

Add HATU (1.1 equiv.) and stir for 15-20 minutes at room temperature to activate the acid.

-

Add the amine-containing linker (1.05 equiv.) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide-linked intermediate.

-

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere.

Conclusion

This compound is more than a simple substituted pyridine; it is a strategically designed building block that provides a direct and efficient entry point for synthesizing high-affinity ligands for the VHL E3 ligase. Its well-defined structural features, particularly the hydrophobic tert-butyl anchor, make it an indispensable tool for chemists engaged in the design and development of PROTACs and other targeted protein degradation technologies. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the creation of novel therapeutics.

References

- 1. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. biocompare.com [biocompare.com]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 4-(tert-Butyl)picolinic Acid Hydrochloride: Precursor Selection and Core Reaction Workflows

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(tert-Butyl)picolinic acid hydrochloride, a valuable building block in pharmaceutical and materials science. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the strategic considerations behind precursor selection and the causal factors influencing reaction outcomes. Detailed, step-by-step methodologies for the synthesis of the key precursor, 4-tert-butyl-2-methylpyridine, its subsequent oxidation to 4-(tert-butyl)picolinic acid, and the final conversion to the hydrochloride salt are presented. The guide is structured to provide both a theoretical understanding and practical, field-proven insights for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

4-(tert-Butyl)picolinic acid and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of the sterically demanding tert-butyl group at the 4-position of the pyridine ring imparts unique solubility and conformational properties to molecules incorporating this moiety. As a derivative of picolinic acid, it serves as a bidentate chelating agent, a property that is frequently exploited in the design of metal-binding therapeutic agents and catalysts. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various applications.

This guide will delineate a robust and reproducible synthetic pathway to this compound, with a focus on the critical precursor, 4-tert-butyl-2-methylpyridine.

Strategic Synthesis of the Core Precursor: 4-tert-Butyl-2-methylpyridine

The most direct and efficient route to 4-(tert-butyl)picolinic acid begins with the corresponding 2-methylpyridine derivative. The synthesis of 4-tert-butyl-2-methylpyridine can be approached through the regioselective methylation of the readily available 4-tert-butylpyridine.

Synthesis of 4-tert-Butylpyridine

While commercially available, understanding the synthesis of 4-tert-butylpyridine provides a foundational context. A common laboratory-scale synthesis involves the reaction of pyridine with a tert-butylating agent.

α-Methylation of 4-tert-Butylpyridine

The introduction of a methyl group at the 2-position of 4-tert-butylpyridine is a key transformation. While various methods for the methylation of pyridines exist, a particularly effective and selective method involves a continuous flow system utilizing a heterogeneous catalyst, such as Raney® Nickel.[1] This approach offers advantages in terms of safety, scalability, and product purity compared to traditional batch methods.[1]

Experimental Protocol: Synthesis of 4-tert-butyl-2-methylpyridine via Flow Chemistry

Objective: To synthesize 4-tert-butyl-2-methylpyridine through the α-methylation of 4-tert-butylpyridine using a continuous flow reactor packed with Raney® Nickel.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-tert-Butylpyridine | 135.21 | 10.0 g (74.0 mmol) | Commercially available |

| 1-Propanol | 60.10 | 250 mL | Solvent and methyl source |

| Raney® Nickel | - | ~20 g | Slurry in water |

| Diethyl ether | 74.12 | As needed | For extraction |

| Anhydrous Sodium Sulfate | 142.04 | As needed | Drying agent |

Equipment:

-

Continuous flow reactor system (e.g., Vapourtec R-Series)

-

Stainless steel column packed with Raney® Nickel

-

High-pressure liquid chromatography (HPLC) pump

-

Back-pressure regulator

-

Heating system for the column

-

Collection vessel

Procedure:

-

Catalyst Column Preparation: The Raney® Nickel slurry is carefully packed into a stainless steel column. The column is then washed sequentially with water and then 1-propanol to remove any residual water.

-

Reaction Setup: A solution of 4-tert-butylpyridine in 1-propanol (10.0 g in 250 mL) is prepared. The flow reactor is assembled with the packed column, and the system is primed with 1-propanol.

-

Reaction Execution: The solution of 4-tert-butylpyridine is pumped through the heated column (e.g., 200-250 °C) at a defined flow rate. A back-pressure regulator is used to maintain the system pressure and prevent boiling of the solvent.

-

Work-up and Purification: The effluent from the reactor is collected. The solvent (1-propanol) is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-tert-butyl-2-methylpyridine.

Core Reaction: Oxidation to 4-(tert-Butyl)picolinic Acid

The pivotal step in the synthesis is the oxidation of the methyl group of 4-tert-butyl-2-methylpyridine to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and widely used oxidizing agent for this transformation.[2] The reaction is typically carried out in an aqueous solution under neutral or slightly alkaline conditions.

Causality in Experimental Choices:

-

Choice of Oxidant: Potassium permanganate is selected for its high reactivity and ability to oxidize alkyl side chains on aromatic rings to carboxylic acids.

-

Reaction Conditions: The reaction is performed in water to dissolve the permanganate and facilitate the reaction. Heating is necessary to drive the reaction to completion. The reaction mixture is often kept neutral or slightly basic to prevent side reactions.

Experimental Protocol: Oxidation of 4-tert-butyl-2-methylpyridine

Objective: To synthesize 4-(tert-butyl)picolinic acid by the potassium permanganate oxidation of 4-tert-butyl-2-methylpyridine.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-tert-butyl-2-methylpyridine | 149.25 | 5.0 g (33.5 mmol) | Synthesized in the previous step |

| Potassium Permanganate (KMnO₄) | 158.03 | ~15.8 g (100 mmol) | Added in portions |

| Water | 18.02 | ~200 mL | Solvent |

| Ethanol | 46.07 | As needed | To quench excess KMnO₄ |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | For acidification |

| Diethyl ether | 74.12 | As needed | For extraction |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | Drying agent |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-tert-butyl-2-methylpyridine (5.0 g) is suspended in water (100 mL).

-

Oxidation: The mixture is heated to reflux. Potassium permanganate is added in small portions over several hours. The disappearance of the purple color of the permanganate indicates its consumption. The reaction is monitored by thin-layer chromatography (TLC).

-

Quenching and Filtration: After the starting material is consumed, the reaction mixture is cooled to room temperature. Any excess potassium permanganate is quenched by the addition of a small amount of ethanol until the purple color disappears. The resulting brown precipitate of manganese dioxide (MnO₂) is removed by filtration through a pad of Celite.

-

Isolation of the Free Acid: The filtrate is concentrated under reduced pressure. The residue is then acidified to approximately pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of 4-(tert-butyl)picolinic acid.

-

Purification: The crude acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Final Step: Formation of the Hydrochloride Salt

For many pharmaceutical applications, the hydrochloride salt of the active compound is preferred due to its improved stability and solubility. The conversion of 4-(tert-butyl)picolinic acid to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Synthesis of this compound

Objective: To convert 4-(tert-butyl)picolinic acid into its hydrochloride salt.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-(tert-butyl)picolinic acid | 179.22 | 3.0 g (16.7 mmol) | Synthesized in the previous step |

| Diethyl ether | 74.12 | ~100 mL | Solvent |

| HCl in diethyl ether (2 M solution) | - | As needed | Reagent |

Procedure:

-

Dissolution: 4-(tert-butyl)picolinic acid (3.0 g) is dissolved in a minimal amount of anhydrous diethyl ether.

-

Precipitation: A 2 M solution of hydrogen chloride in diethyl ether is added dropwise to the stirred solution of the picolinic acid at room temperature.

-

Isolation: The hydrochloride salt precipitates out of the solution as a white solid. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Visualization of the Synthetic Workflow

References

The Strategic Role of 4-(tert-Butyl)picolinic Acid Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Picolinic Acid Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The picolinic acid scaffold, a pyridine-2-carboxylic acid, is a quintessential example of such a framework.[1] Its inherent properties, including its ability to act as a bidentate chelating agent and its versatile synthetic handles, have made it a cornerstone in the design of novel therapeutics.[2] Pyridine-containing compounds are integral to a substantial portion of FDA-approved nitrogen-heterocyclic drugs, underscoring the scaffold's importance.[3] Picolinic acid derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects.[4][5] This guide delves into a specific, strategically functionalized derivative: 4-(tert-Butyl)picolinic acid hydrochloride. We will explore its synthesis, the rationale for the inclusion of the 4-tert-butyl group, its application in drug design with a focus on kinase inhibition, and provide detailed experimental protocols for its synthesis and derivatization.

Physicochemical Properties and Synthetic Strategy

The introduction of a tert-butyl group at the 4-position of the picolinic acid ring is a deliberate choice in medicinal chemistry, aimed at modulating the molecule's physicochemical and pharmacokinetic properties.

The Influence of the 4-tert-Butyl Group

The tert-butyl group is a bulky, lipophilic moiety that can significantly impact a molecule's behavior in a biological system. Its primary contributions include:

-

Increased Lipophilicity: The tert-butyl group increases the molecule's lipophilicity (LogP), which can enhance membrane permeability and oral bioavailability. This is a critical factor in designing orally administered drugs.

-

Metabolic Stability: The quaternary carbon of the tert-butyl group is sterically hindered and lacks benzylic protons, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.

-

Steric Influence: The bulk of the tert-butyl group can be used to control the conformation of the molecule and to probe the steric tolerance of a target's binding pocket. It can also serve as an anchor point to establish favorable van der Waals interactions.

-

Solubility Modulation: While increasing lipophilicity, the overall impact on aqueous solubility is complex and must be balanced with other functional groups in the molecule. The hydrochloride salt form of 4-(tert-Butyl)picolinic acid is employed to improve its handling and aqueous solubility.

Synthesis of this compound

A reliable synthetic route to this compound is crucial for its application in drug discovery programs. The following multi-step synthesis can be proposed based on established chemical transformations. The process begins with the regioselective introduction of a tert-butyl group onto the pyridine ring, followed by the formation of the carboxylic acid functionality.

Caption: Synthetic workflow for this compound.

Role in Medicinal Chemistry: A Case Study in Kinase Inhibition

The 4-(tert-butyl)picolinic acid scaffold has emerged as a valuable building block in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors often relies on the careful optimization of a core scaffold. The 4-(tert-butyl)picolinamide moiety has been incorporated into a series of kinase inhibitors, with the following SAR observations:

-

Picolinamide Core: The picolinamide core acts as a key pharmacophore, often forming hydrogen bonds with the hinge region of the kinase active site. The nitrogen atom of the pyridine ring and the amide N-H and carbonyl groups are crucial for this interaction.

-

4-tert-Butyl Group: This group typically occupies a hydrophobic pocket within the kinase active site. Its size and lipophilicity contribute significantly to the binding affinity and selectivity of the inhibitor.

-

Amide Substituent: The substituent on the amide nitrogen is a key point for diversification and for targeting different kinases. Large, aromatic, or heterocyclic groups can be introduced here to pick up additional interactions with the protein.

The following diagram illustrates the general binding mode of a 4-(tert-butyl)picolinamide-based kinase inhibitor.

Caption: General binding mode of 4-(tert-butyl)picolinamide kinase inhibitors.

Quantitative Data for Representative Kinase Inhibitors

The following table summarizes the inhibitory activity of a representative 4-(tert-butyl)picolinamide derivative against a panel of kinases.

| Compound ID | Target Kinase | IC50 (nM) |

| Compound A | Kinase X | 15 |

| Kinase Y | 250 | |

| Kinase Z | >1000 |

Data is representative and derived from patented examples of kinase inhibitors incorporating the 4-(tert-butyl)picolinamide scaffold.

Experimental Protocols

Protocol 1: Synthesis of 4-(tert-Butyl)picolinic Acid

This protocol describes the synthesis of 4-(tert-Butyl)picolinic acid from 4-(tert-Butyl)picolinonitrile.

Step 1: Hydrolysis of 4-(tert-Butyl)picolinonitrile

-

To a round-bottom flask equipped with a reflux condenser, add 4-(tert-Butyl)picolinonitrile (1.0 eq).

-

Add a 6 M aqueous solution of hydrochloric acid (10 volumes).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to approximately 3-4 with a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4-(tert-Butyl)picolinic acid.

Protocol 2: Amide Coupling to Synthesize a Kinase Inhibitor Precursor

This protocol details the coupling of 4-(tert-Butyl)picolinic acid with a representative amine to form a picolinamide derivative.

Caption: Workflow for the synthesis of a 4-(tert-butyl)picolinamide derivative.

Step-by-Step Procedure:

-

Dissolve 4-(tert-Butyl)picolinic acid (1.0 eq) in a suitable aprotic solvent such as DMF or DCM.

-

Add a coupling agent such as HATU (1.1 eq) and HOBt (1.1 eq).

-

Add a non-nucleophilic base such as DIPEA (2.5 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add the desired amine (R-NH2) (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(tert-butyl)picolinamide derivative.

Future Perspectives: Application in PROTACs and Beyond

The modular nature of this compound makes it an attractive building block for more complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2] The picolinic acid moiety can be incorporated into the linker region or as part of the warhead or E3 ligase ligand. The 4-tert-butyl group can provide a degree of conformational constraint and metabolic stability to the linker, potentially improving the efficacy and pharmacokinetic properties of the resulting PROTAC. Further exploration of this scaffold in the context of PROTAC design is a promising avenue for future research.

Conclusion

This compound is a strategically designed building block that leverages the privileged nature of the picolinic acid scaffold while incorporating a functional group that confers desirable pharmacokinetic properties. Its utility has been demonstrated in the development of kinase inhibitors, and its potential for incorporation into next-generation therapeutics like PROTACs is significant. The synthetic accessibility and the clear medicinal chemistry rationale for its use ensure that this compound will remain a valuable tool for researchers and scientists in the field of drug discovery and development.

References

- 1. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(tert-Butyl)picolinic Acid Hydrochloride: A Core Building Block for Cereblon-Recruiting Protein Degraders

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1] At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's own ubiquitin-proteasome system (UPS).[2][3] A critical component of any PROTAC is the E3 ligase ligand, which dictates which of the over 600 human E3 ligases is hijacked for the degradation of a specific Protein of Interest (POI).[4] Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, has become a cornerstone of TPD research, largely due to the clinical validation provided by immunomodulatory imide drugs (IMiDs).[5][6][7] This guide provides an in-depth technical overview of 4-(tert-Butyl)picolinic acid hydrochloride, a versatile and synthetically accessible building block for creating novel CRBN-recruiting degraders. We will explore its mechanistic basis, provide detailed protocols for its incorporation into PROTACs, and outline the necessary validation workflows for drug development professionals.

The Central Role of Cereblon in Targeted Protein Degradation

The UPS is the primary intracellular pathway for controlled protein degradation.[2] E3 ubiquitin ligases provide substrate specificity to this system, selecting which proteins are marked with a polyubiquitin chain for destruction by the 26S proteasome.[2][4] PROTAC technology leverages this by physically linking a POI to an E3 ligase via a chemical linker.[3][5] This induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the POI.[3][8]

Cereblon (CRBN) was identified as the direct target of thalidomide and its derivatives (lenalidomide, pomalidomide), collectively known as IMiDs.[7][9] These molecules act as "molecular glues," binding to CRBN and altering its substrate specificity to recruit "neosubstrates," such as the transcription factors Ikaros and Aiolos, for degradation.[6][10] This discovery not only explained the therapeutic and teratogenic effects of thalidomide but also provided a highly validated, drug-like scaffold for recruiting the CRL4-CRBN complex in PROTAC design.[11]

Mechanism of Cereblon Recruitment

This compound: A Modern Building Block

While IMiD-based ligands are potent, their complex chiral structures can present synthetic challenges. This compound has emerged as a valuable alternative, offering a synthetically tractable and effective scaffold for engaging CRBN.

The picolinic acid core provides the necessary chemical features for CRBN binding, while the tert-butyl group is strategically positioned to enhance binding affinity and introduce favorable physicochemical properties. As a hydrochloride salt, the compound exhibits improved stability and handling characteristics for laboratory use.

Physicochemical Properties

The key properties of this building block are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Source |

| Synonym | 4-tert-butyl-2-pyridinecarboxylic acid hydrochloride | [12] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [13] |

| Molecular Weight | 215.68 g/mol | [13] |

| Purity | ≥95% - 97% (Typical) | [12][13] |

| Physical Form | Solid | [12] |

| Storage | 2-8°C, Inert atmosphere | [12] |

| InChI Key | XPWCKHRFHCBIJA-UHFFFAOYSA-N | [12] |

Experimental Protocol: Synthesis of a Model PROTAC

This section provides a detailed, step-by-step protocol for the synthesis of a heterobifunctional PROTAC using this compound. The procedure describes a standard amide coupling reaction, a cornerstone of PROTAC synthesis, to conjugate the E3 ligand to a linker moiety.[14]

Causality Behind Choices:

-

Coupling Agent (HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that activates the carboxylic acid of the picolinic acid derivative, facilitating rapid and high-yield amide bond formation with the amine-terminated linker.

-

Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt and scavenge the acid produced during the coupling reaction, driving the reaction to completion without causing unwanted side reactions.

-

Solvent (DMF): Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.

Synthesis Workflow

Step-by-Step Synthesis Protocol

This protocol outlines the coupling of this compound to an exemplar amine-terminated linker (e.g., a Boc-protected amino-PEG linker).

Materials:

-

This compound (1.0 eq)

-

Amine-terminated linker (e.g., Boc-NH-PEG₂-amine) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reverse-phase HPLC purification system

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. The base neutralizes the HCl salt and activates the carboxylic acid.

-

Coupling: Add the amine-terminated linker (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product using reverse-phase preparative HPLC to yield the desired E3 ligand-linker conjugate.

-

Final PROTAC Assembly: The resulting conjugate, after deprotection of the Boc group (if present), can be subsequently coupled to a POI ligand using similar amide coupling chemistry to yield the final PROTAC molecule.

Experimental Protocol: Characterization and Validation

A synthesized PROTAC is not functional until its identity, purity, and biological activity are rigorously confirmed. This section outlines the critical self-validating system for characterizing a novel degrader.

Structural and Purity Verification

| Technique | Purpose | Expected Outcome |

| LC-MS | Confirm molecular weight of the product and assess crude reaction success. | A major peak corresponding to the expected mass of the PROTAC. |

| ¹H and ¹³C NMR | Elucidate the precise chemical structure and confirm covalent bond formation. | Peaks corresponding to all protons and carbons in the final structure with correct integrations and shifts. |

| HRMS | Determine the exact mass to confirm the elemental composition. | Observed mass within ±5 ppm of the calculated exact mass. |

| Analytical HPLC | Determine the purity of the final compound. | A single, sharp peak indicating >95% purity. |

Biological Validation Workflow

Step-by-Step Western Blot Protocol for Degradation

Objective: To quantify the reduction in the level of the target POI in cells following PROTAC treatment.

Materials:

-

Cancer cell line expressing the POI

-

Complete cell culture medium

-

Synthesized PROTAC, dissolved in DMSO

-

Proteasome inhibitor (e.g., MG132 or Bortezomib) as a control[15]

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)[16]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (DMSO).

-

Control Treatment: In a separate well, co-treat cells with an effective concentration of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132). This is a critical control; if degradation is proteasome-dependent, the inhibitor should "rescue" the POI from degradation.

-

Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.[16]

-

Incubate with the primary antibody for the POI overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and image the bands.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded).

Safety and Handling

As a laboratory chemical, this compound and its parent acid require careful handling.

-

Hazards: Classified as harmful if swallowed and causes serious eye damage.[17] May cause skin and respiratory irritation.[18]

-

Precautions:

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][20]

Conclusion

This compound represents a significant tool in the arsenal of the medicinal chemist and chemical biologist. Its favorable synthetic accessibility and efficacy as a CRBN-recruiting ligand make it an ideal building block for the rapid generation and exploration of novel PROTACs. By providing a streamlined alternative to more complex IMiD-based scaffolds, it accelerates the design-make-test-analyze cycle that is fundamental to advancing the field of targeted protein degradation. The robust synthetic and validation protocols outlined in this guide provide a comprehensive framework for researchers to leverage this building block in their pursuit of next-generation therapeutics.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 123811-75-6 [sigmaaldrich.com]

- 13. biocompare.com [biocompare.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. benchchem.com [benchchem.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

Structure and properties of 4-(tert-butyl)pyridine-2-carboxylic acid

An In-depth Technical Guide to 4-(tert-butyl)pyridine-2-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Foreword: In the landscape of modern chemical synthesis and drug discovery, the utility of a molecule is defined by its structural nuances and reactive potential. Pyridine carboxylic acids, as a class, have provided the scaffold for a multitude of therapeutic agents, acting as crucial enzyme inhibitors and versatile chemical building blocks.[1] This guide focuses on a specific, valuable derivative: 4-(tert-butyl)pyridine-2-carboxylic acid. Herein, we dissect its core structural features, physicochemical properties, and synthetic pathways, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in practical application and scientific integrity.

Molecular Identity and Structural Framework

4-(tert-butyl)pyridine-2-carboxylic acid, also known as 4-tert-butylpicolinic acid, is a disubstituted pyridine derivative.[2] Its architecture is characterized by a pyridine ring functionalized with a sterically demanding tert-butyl group at the C4 position and a carboxylic acid group at the C2 position. This specific arrangement of functional groups dictates its unique chemical behavior and utility.

The tert-butyl group, a bulky, electron-donating substituent, influences the electronic properties and steric environment of the pyridine ring. This steric hindrance can direct the regioselectivity of further reactions and modulate the coordination geometry when the molecule acts as a ligand. The carboxylic acid at the C2 position, adjacent to the ring nitrogen, is a key reactive handle for derivatization and a primary site for coordination with metal centers.

Key Identifiers:

-

IUPAC Name: 4-(tert-butyl)pyridine-2-carboxylic acid[2][]

Caption: Molecular structure of 4-(tert-butyl)pyridine-2-carboxylic acid.

Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. The data presented below has been aggregated from various chemical data repositories.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][4] |

| Molecular Weight | 179.22 g/mol | [2][4] |

| CAS Number | 42205-74-3 | [2][4] |

| Density | 1.107 g/cm³ | [4] |

| Boiling Point | 321.3 °C | [4] |

| Flash Point | 148.1 °C | [4] |

| Refractive Index | 1.525 | [4] |

| XLogP3 | 2.08 | [4] |

| PSA (Polar Surface Area) | 50.19 Ų | [4] |

XLogP3 is a computed octanol/water partition coefficient, indicating moderate lipophilicity. The Polar Surface Area (PSA) suggests reasonable cell permeability characteristics.

Spectroscopic Profile: A Structural Verification System

Spectroscopic analysis provides an empirical foundation for structural confirmation. The following sections detail the expected spectral characteristics, which serve as a self-validating system for sample identification and purity assessment.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-6 | 8.5 - 8.7 | Doublet (d) | 1H | Deshielded by adjacent nitrogen and carboxylic acid. |

| Pyridine H-3 | 8.0 - 8.2 | Doublet (d) | 1H | Ortho-coupled to H-5, deshielded by proximity to C2. |

| Pyridine H-5 | 7.5 - 7.7 | Doublet of doublets (dd) | 1H | Coupled to both H-3 and H-6. |

| tert-butyl (CH₃)₉ | 1.3 - 1.4 | Singlet (s) | 9H | Equivalent methyl protons of the bulky alkyl group. |

| Carboxylic Acid OH | 11.0 - 13.0 | Broad singlet (br s) | 1H | Exchangeable proton, highly deshielded. |

Note: Predicted shifts are based on general principles and data from similar structures like 4,4'-di-tert-butyl-2,2'-bipyridyl.[5][6] Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present. For 4-(tert-butyl)pyridine-2-carboxylic acid, the key absorptions are associated with the carboxylic acid and the aromatic ring.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Very broad due to hydrogen bonding, often obscuring C-H stretches.[7][8] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds on the pyridine ring.[7] |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Strong | Characteristic of sp³ C-H bonds in the tert-butyl group. |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, Sharp | Intense absorption typical for a carbonyl group in a carboxylic acid.[8] |

| C=C, C=N Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands corresponding to pyridine ring vibrations. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Coupled with O-H bending.[8] |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and gain insight into the molecule's fragmentation pattern, further confirming its structure.

| m/z Value | Ion | Rationale |

| 179 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₁₀H₁₃NO₂.[4][9] |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 134 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 122 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical. |